![molecular formula C21H15N3O4 B11947979 2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine CAS No. 124389-01-1](/img/structure/B11947979.png)
2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine is an organic compound with the molecular formula C19H13N3O4 It is a derivative of pyridine, characterized by the presence of two (E)-2-(3-nitrophenyl)ethenyl groups attached to the 2 and 6 positions of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and 3-nitrobenzaldehyde as the primary starting materials.
Condensation Reaction: The key step involves a condensation reaction between pyridine and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the (E)-2-(3-nitrophenyl)ethenyl groups at the 2 and 6 positions of the pyridine ring.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2,6-bis[(E)-2-(3-aminophenyl)ethenyl]pyridine.
Substitution: The compound can participate in substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photonic devices.
Wirkmechanismus
The mechanism of action of 2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine depends on its specific application
Binding to Receptors: The compound may bind to specific receptors or enzymes, modulating their activity.
Fluorescence: In biological applications, the compound’s fluorescence properties can be exploited for imaging or sensing purposes.
Electron Transfer: In materials science, the compound’s ability to participate in electron transfer processes can be utilized in the development of electronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-bis[(E)-2-(2-nitrophenyl)ethenyl]pyridine: Similar structure but with nitro groups at different positions on the phenyl rings.
2,6-bis[(E)-2-(4-nitrophenyl)ethenyl]pyridine: Similar structure but with nitro groups at the 4 positions on the phenyl rings.
2,6-bis[(E)-2-(3-aminophenyl)ethenyl]pyridine: Similar structure but with amino groups instead of nitro groups.
Uniqueness
2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine is unique due to the specific positioning of the nitro groups on the phenyl rings, which can influence its chemical reactivity and physical properties. This unique structure can result in distinct electronic and optical properties, making it valuable for specific applications in materials science and biological research.
Eigenschaften
CAS-Nummer |
124389-01-1 |
|---|---|
Molekularformel |
C21H15N3O4 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C21H15N3O4/c25-23(26)20-8-1-4-16(14-20)10-12-18-6-3-7-19(22-18)13-11-17-5-2-9-21(15-17)24(27)28/h1-15H/b12-10+,13-11+ |
InChI-Schlüssel |
DNPDMZSJBXJNBH-DCIPZJNNSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=NC(=CC=C2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=NC(=CC=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



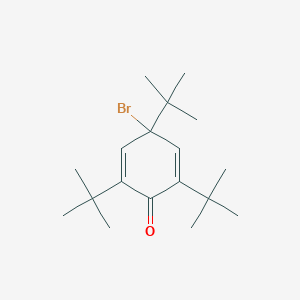
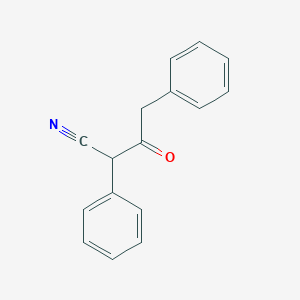

![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)
![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)
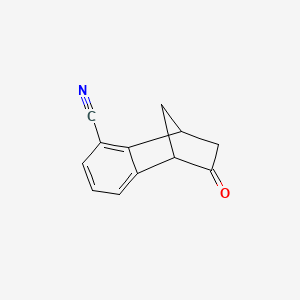
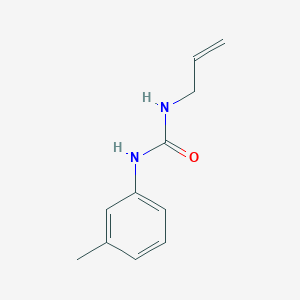



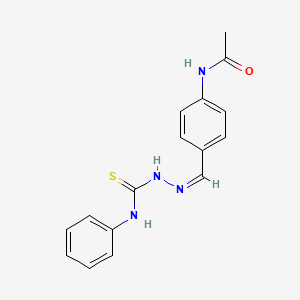
![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)
